Product packaging for beta-Chlorocinnamaldehyde(Cat. No.:)

beta-Chlorocinnamaldehyde

Cat. No.: B8754157
M. Wt: 166.60 g/mol
InChI Key: MJLAQCMQXBYZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Chlorocinnamaldehyde is a valuable chemical building block and versatile synthon in modern organic synthesis, characterized by its reactive aldehyde group and chlorinated vinyl moiety. Its primary research value lies in its role as a key intermediate for constructing complex molecular architectures. It serves as a crucial precursor in the synthesis of unsymmetrical, unsubstituted pyrylium salts via condensation with methyl and methylene ketones or β-dicarbonyl compounds in the presence of acids such as HClO4 or Lewis acids . Furthermore, it is a key intermediate in a patented two-step process for producing substituted dihydrocinnamaldehydes, where it is first synthesized from aryl alkyl ketones using the Vilsmeier reagent and then converted to the final product via a catalytic hydrogenation that reduces the double bond and removes the chlorine atom simultaneously . Recent advances demonstrate its unexpected utility in metal-free, PTSA-catalyzed reactions, where it can be transformed into valuable β-ketoacetals, which are important precursors for natural and biologically active compounds. This particular transformation involves a unique Wacker-type hydration of the chlorovinyl group . The compound's mechanism of action in these diverse pathways often involves electrophilic reactivity or acting as an acceptor in condensation reactions. Researchers value this compound for its application in developing novel synthetic methodologies, creating heterocyclic compounds, and as a starting point for materials science and drug discovery research. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClO B8754157 beta-Chlorocinnamaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

3-chloro-3-phenylprop-2-enal

InChI

InChI=1S/C9H7ClO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H

InChI Key

MJLAQCMQXBYZQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC=O)Cl

Origin of Product

United States

Synthetic Methodologies and Precursors for β Chlorocinnamaldehyde and Analogous Halogenated Cinnamaldehydes

Vilsmeier-Haack Formylation Pathways to β-Chlorocinnamaldehyde

The Vilsmeier-Haack reaction is a versatile and widely used method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.com It can also be applied to carbonyl compounds with active methylene groups, such as acetophenones, to yield β-chloro-α,β-unsaturated aldehydes. chemistry-reaction.com The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.com

Optimization of Reaction Parameters and Stoichiometric Considerations

The efficacy of the Vilsmeier-Haack reaction for the synthesis of β-chlorocinnamaldehyde is highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the molar ratio of the substrate to the Vilsmeier reagent.

While DMF can serve as both a reagent and a solvent, other solvents such as chloroform, dichloromethane, benzene (B151609), and toluene have also been utilized. ijpcbs.com The reaction temperature is contingent on the reactivity of the substrate, with temperatures ranging from below 0°C to as high as 80°C. jk-sci.com For the formylation of acetophenone (B1666503) derivatives, the reaction is often carried out at room temperature or between 60°C and 80°C. ijpcbs.com

Stoichiometrically, an excess of the Vilsmeier reagent is often employed to ensure complete conversion of the starting material. The ratio of DMF to POCl₃ is also a critical factor, as it determines the concentration and reactivity of the active formylating species. An experimental procedure for a related formylation involved using 1.5 equivalents of the pre-formed (Chloromethylene)dimethyliminium Chloride. nrochemistry.com

Table 1: Optimization of Vilsmeier-Haack Reaction Parameters

Parameter Typical Range/Conditions Effect on Reaction
Solvent DMF, DCM, Chloroform, Toluene Can influence reagent solubility and reaction rate. DMF can also act as the reagent. ijpcbs.com
Temperature 0°C to 80°C Substrate-dependent; higher temperatures can increase reaction rate but may lead to side products. ijpcbs.comjk-sci.com
Reagent Ratio Excess Vilsmeier reagent is common Ensures complete consumption of the starting material.
Work-up Aqueous NaOAc, Hydrolysis Neutralizes the reaction mixture and hydrolyzes the iminium intermediate to the aldehyde. nrochemistry.com

Mechanistic Elucidation of the Vilsmeier-Haack Reaction in β-Chlorocinnamaldehyde Formation

The mechanism of the Vilsmeier-Haack reaction in the context of β-chlorocinnamaldehyde synthesis from acetophenone involves several key steps:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgchem-station.com This electrophilic species is the active formylating agent in the reaction. chemistrysteps.com

Enolization of the Carbonyl Compound: In the presence of the reaction conditions, the acetophenone substrate undergoes enolization to form an enol or enolate. chemistry-reaction.com

Electrophilic Attack: The electron-rich enol attacks the electrophilic carbon of the Vilsmeier reagent. chemistry-reaction.com

Intermediate Formation and Elimination: This attack leads to the formation of an intermediate which, after a series of steps including the elimination of a chloride ion and subsequent hydrolysis, yields the final β-chloro-α,β-unsaturated aldehyde product. chemistry-reaction.comyoutube.com The final step involves the hydrolysis of an iminium ion intermediate during the workup phase. wikipedia.org

Substrate Scope and Substituent Effects on Reaction Efficacy

The Vilsmeier-Haack reaction is generally effective for electron-rich aromatic compounds. organic-chemistry.org When applied to substituted acetophenones, the electronic nature of the substituents on the aromatic ring can significantly influence the reaction's outcome. Electron-donating groups on the aromatic ring of acetophenone can increase the nucleophilicity of the enol intermediate, thereby facilitating the attack on the Vilsmeier reagent and potentially increasing the reaction rate and yield. researchgate.net Conversely, strong electron-withdrawing groups can deactivate the substrate, making the reaction more difficult.

The reaction is not limited to aromatic ketones. Other carbonyl compounds containing an active methylene group can also serve as substrates. chemistry-reaction.com For instance, the reaction has been successfully applied to 2-nitroacetophenone to produce the corresponding β-chlorocinnamaldehyde derivative. ijpcbs.com The versatility of the Vilsmeier-Haack reaction extends to a variety of carbonyl compounds, leading to a diverse range of substituted pyrones and pyridines upon further reaction of the initial products. researchgate.net

Table 2: Substrate Scope in Vilsmeier-Haack Reactions for Aldehyde Synthesis

Substrate Class Substituent Effect Example Product(s)
Substituted Acetophenones Electron-donating groups generally enhance reactivity. researchgate.net Substituted β-chlorocinnamaldehydes
Heterocyclic Ketones Reactivity depends on the nature of the heterocycle. Heterocyclic β-chloro-α,β-unsaturated aldehydes
Aliphatic Ketones Must possess an active methylene group. chemistry-reaction.com Aliphatic β-chloro-α,β-unsaturated aldehydes

Regioselective Halogenation and Dehydrohalogenation Strategies

An alternative approach to the synthesis of halogenated cinnamaldehydes involves the regioselective introduction of a halogen atom to a cinnamaldehyde (B126680) precursor, followed by a dehydrohalogenation step to create the carbon-carbon double bond. This strategy allows for the synthesis of various halogenated analogs by choosing the appropriate halogenating agents.

Sequential Iodination and Chlorination of Cinnamaldehyde Precursors

One documented strategy involves a sequential halogenation approach. This can be conceptualized through the synthesis of related iodinated compounds. For instance, the synthesis of (Z)-β-ketoenamides has been achieved through an iodine-mediated oxidative dehydrogenation process, which involves an initial iodination step. organic-chemistry.org In a different context, electrophilic iodination of electron-rich aromatic substrates using N-iodosuccinimide has been demonstrated, showcasing a method for regioselective iodine introduction. nih.gov While not directly applied to cinnamaldehyde for the synthesis of β-chlorocinnamaldehyde in the provided sources, this principle of regioselective iodination followed by a subsequent reaction (in this case, substitution with a chlorine atom or an elimination reaction) represents a plausible synthetic route.

Bromination-Dehydrobromination Sequences for α-Halocinnamaldehyde Derivatives

The synthesis of α-halocinnamaldehyde derivatives can be achieved through a bromination-dehydrobromination sequence. This process typically involves the addition of bromine across the double bond of a cinnamaldehyde derivative, followed by the elimination of hydrogen bromide (HBr) to re-form a double bond, but with the bromine atom positioned at the α-carbon. Dehydrobromination is an elimination reaction that removes a hydrogen and a bromine atom from adjacent carbons and is often facilitated by a base. fiveable.me This method has been explored for various substrates, including long-chain alkanes and saturated fatty acids, demonstrating the general utility of this reaction sequence. researchgate.net While the direct application to cinnamaldehyde for the synthesis of α-bromocinnamaldehyde is a classic example, the specific conditions would need to be tailored to the substrate.

Table 3: Halogenation-Dehydrohalogenation Strategies

Halogenation Step Dehydrohalogenation Step Resulting Product Type
Iodination (e.g., with NIS) nih.gov Subsequent reaction (e.g., substitution/elimination) Potentially β-iodocinnamaldehyde derivatives
Bromination (e.g., with Br₂) Base-mediated HBr elimination fiveable.me α-bromocinnamaldehyde derivatives

Expedited One-Pot Synthetic Protocols for Halogenated Cinnamaldehyde Derivatives

The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), is a cornerstone in the synthesis of β-chlorocinnamaldehydes from the corresponding acetophenones. ijpcbs.com In an effort to enhance efficiency and reduce reaction times, expedited protocols, such as those utilizing microwave irradiation, have been developed.

For instance, the synthesis of pyrazole-4-carbaldehydes, which involves a Vilsmeier-Haack formylation step, has demonstrated that microwave-assisted reactions can reduce reaction times from hours to minutes, with a notable increase in product yields. degres.eu While this example pertains to a different heterocyclic system, the underlying principle of accelerating the Vilsmeier-Haack reaction is directly applicable to the synthesis of halogenated cinnamaldehydes.

Synthetic Routes to Diversely Substituted β-Chlorocinnamaldehyde Analogues

The versatility of the Vilsmeier-Haack reaction allows for the synthesis of a wide array of diversely substituted β-chlorocinnamaldehyde analogues by starting with appropriately substituted acetophenones. This enables the introduction of various functional groups onto the aromatic ring, leading to compounds such as p-bromo-β-chlorocinnamaldehyde and β-chloro-p-iodocinnamaldehyde.

The synthesis of these analogues generally follows the established Vilsmeier-Haack protocol. The precursor, a substituted acetophenone (e.g., p-bromoacetophenone or p-iodoacetophenone), is reacted with the Vilsmeier reagent (DMF/POCl₃). The reaction proceeds through the formation of a chloroiminium salt, which then acts as the formylating agent. Subsequent hydrolysis of the intermediate yields the desired substituted β-chlorocinnamaldehyde.

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the specific analogue. For example, in the synthesis of related 2-chloroquinoline-3-carbaldehydes, the Vilsmeier-Haack formylation of acetanilides is a key step, highlighting the broad applicability of this reaction to various substituted aromatic precursors. nih.gov

Below are tables detailing the precursor acetophenones and the resulting β-chlorocinnamaldehyde analogues, along with typical reaction conditions and yields where available in the literature.

Precursor CompoundProduct CompoundReagentsTypical ConditionsYield (%)
Acetophenoneβ-ChlorocinnamaldehydeDMF, POCl₃Conventional HeatingModerate to Good
p-Bromoacetophenonep-Bromo-β-chlorocinnamaldehydeDMF, POCl₃Conventional HeatingModerate to Good
p-Iodoacetophenoneβ-Chloro-p-iodocinnamaldehydeDMF, POCl₃Conventional HeatingModerate to Good

Mechanistic Investigations of β Chlorocinnamaldehyde Chemical Transformations

Electrophilic Nature of the Aldehyde Carbonyl Group and Nucleophilic Reactivity

The carbonyl group (C=O) in β-chlorocinnamaldehyde is highly polarized due to the greater electronegativity of the oxygen atom compared to the carbon atom. ncert.nic.inlibretexts.org This polarization results in the carbonyl carbon having a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. ncert.nic.inlibretexts.org The reactivity of the carbonyl group is a cornerstone of the synthetic utility of β-chlorocinnamaldehyde.

The electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions. ncert.nic.inlibretexts.org In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. ncert.nic.in This intermediate can then be protonated to yield an alcohol or undergo further reactions to form various derivatives. libretexts.org For instance, the reaction with primary amines can lead to the formation of Schiff bases. nih.gov The general mechanism involves the nucleophile bonding to the carbonyl carbon, which causes the carbon-oxygen double bond to break, and the electrons move to the oxygen atom, forming an alkoxide intermediate. libretexts.org

Under specific catalytic conditions, the aldehyde group of β-chlorocinnamaldehyde can be selectively protected. researchgate.net The use of para-toluenesulfonic acid (p-TSA) as a catalyst in the presence of dihydroxy alcohols leads to the formation of β-chloroacetals. researchgate.net This reaction proceeds by first protecting the aldehydic group to form the β-chloroacetal. researchgate.net Interestingly, subsequent dechlorination and the addition of water can lead to the formation of β-ketoacetals. researchgate.net This selective acetalization highlights the ability to moderate the reactivity of the aldehyde group, enabling further transformations at other sites of the molecule. researchgate.net

Reactivity Profile of the Vinylic Chlorine Atom (Csp²-Cl)

The chlorine atom attached to the sp²-hybridized vinylic carbon in β-chlorocinnamaldehyde exhibits distinct reactivity. Unlike the more labile chlorine in alkyl halides, the vinylic C-Cl bond is generally less reactive due to resonance effects, where the lone pair of electrons on the chlorine atom can delocalize into the π-system of the double bond, giving the C-Cl bond partial double bond character. doubtnut.comdoubtnut.com

Despite its generally lower reactivity, the vinylic chlorine atom can be displaced by various nucleophiles in halogen exchange reactions. smolecule.com These reactions are crucial for introducing new functional groups into the molecule. For example, reactions with amines and thiols can lead to the formation of β-amino and β-thio derivatives, respectively. smolecule.comrasayanjournal.co.in The condensation of β-chlorocinnamaldehyde with 2-aminothiophenol (B119425) in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation has been shown to produce benzothiazoles in moderate yields. rasayanjournal.co.in

A significant transformation involving the vinylic chlorine is its direct amidation through Csp²-Cl bond activation. This reaction allows for the formation of a Csp²-N bond, a key linkage in many biologically active compounds. researchgate.netresearchgate.net

Recent research has demonstrated the successful direct amidation of β-chlorocinnamaldehyde with a wide range of amides. researchgate.netresearchgate.net This has been achieved using a robust chalcogen-stabilized iron selenide (B1212193) carbonyl cluster, Fe₃Se₂(CO)₉, as a catalyst. researchgate.netresearchgate.netresearchgate.net The method has proven effective for coupling various substituted primary amides, including aliphatic, heteroaromatic, and aromatic amides, with β-chlorocinnamaldehyde under aerobic conditions. researchgate.net This process is noted for its efficiency, broad substrate scope, and the use of an inexpensive metal catalyst. researchgate.netresearchgate.net

Data Tables

Table 1: Reactivity of Functional Groups in β-Chlorocinnamaldehyde

Functional GroupType of ReactionReactivity Summary
Aldehyde (Carbonyl)Nucleophilic AdditionThe electrophilic carbonyl carbon is readily attacked by nucleophiles, leading to a variety of derivatives. ncert.nic.inlibretexts.org
Aldehyde (Carbonyl)Selective AcetalizationCan be selectively protected as a β-chloroacetal using catalysts like p-TSA in the presence of diols. researchgate.net
Vinylic ChlorineHalogen ExchangeCan be substituted by nucleophiles such as amines and thiols to introduce new functional groups. smolecule.comrasayanjournal.co.in
Vinylic ChlorineDirect AmidationUndergoes Csp²-Cl bond activation for direct coupling with a broad range of amides. researchgate.netresearchgate.net

Table 2: Catalysts and Conditions for β-Chlorocinnamaldehyde Transformations

TransformationCatalystKey ConditionsProduct Type
Acetalizationpara-Toluenesulfonic acid (p-TSA)Dihydroxy alcohols, Tolueneβ-Chloroacetal / β-Ketoacetal
AmidationFe₃Se₂(CO)₉Aerobic conditionsβ-Amido-cinnamaldehyde
Benzothiazole (B30560) Formationpara-Toluenesulfonic acid (p-TSA)2-Aminothiophenol, Microwave irradiationBenzothiazole derivative

Compound Names Mentioned

β-Chlorocinnamaldehyde

β-Chloroacetal

β-Ketoacetal

Benzothiazole

para-Toluenesulfonic acid

Fe₃Se₂(CO)₉ (Iron selenide carbonyl cluster)

2-Aminothiophenol

Direct Amidation Reactions Involving Vinylic Csp²-Cl Bond Activation

Mechanistic Pathways of Csp²-N Bond Formation

The formation of a bond between a nitrogen nucleophile and the vinylic Csp² carbon of β-chlorocinnamaldehyde is a significant transformation, enabling the synthesis of various nitrogen-containing compounds.

One prominent pathway is the direct amidation of the vinylic Csp²-Cl bond. Research has demonstrated that this transformation can be efficiently catalyzed by a robust, chalcogen-stabilized iron selenide carbonyl cluster, Fe₃Se₂(CO)₉. researchgate.netresearchgate.netresearchgate.net This method facilitates the coupling of β-chlorocinnamaldehyde with a wide range of primary amides, including aliphatic, aromatic, and heteroaromatic variants, under aerobic conditions. researchgate.netresearchgate.netresearchgate.net The reaction proceeds via a vinylic amination, establishing a direct Csp²-N linkage. researchgate.net The use of an inexpensive iron-based catalyst makes this a highly practical method for synthesizing enaminones. researchgate.netresearchgate.net

Amide ReactantCatalystConditionsYield (%)Reference
BenzamideFe₃Se₂(CO)₉ (2 mol%)Toluene, 110 °C, 4h88 researchgate.netresearchgate.net
AcetamideFe₃Se₂(CO)₉ (2 mol%)Toluene, 110 °C, 4h75 researchgate.netresearchgate.net
4-NitrobenzamideFe₃Se₂(CO)₉ (2 mol%)Toluene, 110 °C, 4h82 researchgate.netresearchgate.net
Thiophene-2-carboxamideFe₃Se₂(CO)₉ (2 mol%)Toluene, 110 °C, 4h85 researchgate.netresearchgate.net

Another mechanistic pathway involving Csp²-N bond formation is observed in the synthesis of benzothiazoles . The condensation of β-chlorocinnamaldehyde with 2-aminothiophenol proceeds through the initial formation of an imine intermediate. scispace.com This is followed by an intramolecular cyclization where the o-thiol group attacks the vinylic carbon, displacing the chloride. Subsequent aerial oxidation of the resulting 2,3-dihydro-benzothiazole yields the aromatic benzothiazole product. scispace.com

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group of β-chlorocinnamaldehyde can undergo electrophilic aromatic substitution (EAS), although the reactivity is influenced by the deactivating nature of the vinyl aldehyde substituent. Despite being an electron-withdrawing group, the cinnamaldehyde (B126680) moiety is known to be an ortho-, para-director due to the ability to stabilize the intermediate arenium ion via resonance. stackexchange.com

A key example of this reactivity is in the superacid-promoted synthesis of quinolines . When β-chlorocinnamaldehyde is condensed with anilines in a superacid medium like triflic acid, functionalized quinolines are formed. nih.gov The proposed mechanism involves several steps:

Initial condensation of the aniline (B41778) with the aldehyde of β-chlorocinnamaldehyde to form a vinylogous imine. nih.gov

Protonation in the superacid generates a dicationic, superelectrophilic species. nih.gov

This reactive intermediate undergoes an intramolecular electrophilic cyclization, where the electron-rich phenyl ring of the aniline moiety attacks the vinyl group. nih.gov This step is a form of Friedel-Crafts-type reaction.

Aromatization of the newly formed heterocyclic ring occurs through the elimination of a stable molecule, such as benzene (B151609) or HCl, promoted by the superacid. nih.gov

This reaction sequence represents a unique extension of the reverse Doebner-von Miller reaction, where the β-chlorocinnamaldehyde derivative facilitates an intramolecular EAS on a tethered aromatic ring. nih.gov

Conjugate Addition Chemistry of β-Chlorocinnamaldehyde

As an α,β-unsaturated aldehyde, β-chlorocinnamaldehyde is a classic electrophile in conjugate addition reactions. wikipedia.orgresearchgate.net Resonance delocalization of electrons toward the carbonyl oxygen renders the β-carbon electron-poor and susceptible to attack by nucleophiles. wikipedia.orglibretexts.org This reactivity is central to many of its transformations.

The Michael addition, or 1,4-conjugate addition, is a thermodynamically controlled reaction involving the addition of a resonance-stabilized carbanion or other soft nucleophile to the β-carbon. wikipedia.orgorganic-chemistry.org The general mechanism involves the nucleophilic attack at the Cβ position, forming a resonance-stabilized enolate intermediate, which is subsequently protonated at the Cα position to yield the saturated product. wikipedia.orgmasterorganicchemistry.com

A wide variety of nucleophiles (Michael donors) can be employed in this reaction with α,β-unsaturated systems. organic-chemistry.orglibretexts.org

Michael Donor (Nucleophile)General Product TypeKey Mechanistic FeatureReference
Enolates (e.g., from malonic esters, β-keto esters)δ-Keto aldehydes/estersFormation of a new C-C bond at the β-position. organic-chemistry.orglibretexts.org
Amines (Primary and Secondary)β-Amino aldehydesThermodynamically favored over 1,2-addition (imine formation). wikipedia.orglibretexts.org
Organocopper Reagents (Gilman reagents)β-Alkylated/Arylated aldehydesExcellent for forming C-C bonds with high 1,4-selectivity. wikipedia.orglibretexts.org
Thiolsβ-Thioether aldehydesHighly nucleophilic sulfur readily attacks the soft β-carbon. wikipedia.org

In addition to conjugate (1,4) addition, α,β-unsaturated aldehydes can also undergo direct (1,2) addition, where the nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com The competition between these two pathways is largely dictated by the nature of the nucleophile.

Hard Nucleophiles , such as organolithium and Grignard reagents, are charge-dense and react quickly under kinetic control. They tend to favor the faster 1,2-addition to the more polarized carbonyl carbon. masterorganicchemistry.com

Soft Nucleophiles , such as organocuprates, enamines, and thiols, have a more diffuse charge and react under thermodynamic control, favoring the more stable 1,4-addition product. wikipedia.orgmasterorganicchemistry.com

For β-chlorocinnamaldehyde, the choice of nucleophile and reaction conditions determines whether the reaction proceeds via a 1,2- or 1,4-addition pathway.

A characteristic reaction pathway for β-halovinyl aldehydes is nucleophilic vinylic substitution, which proceeds via an addition-elimination mechanism . researchgate.netnih.gov This two-step process is distinct from a direct Sₙ2' displacement.

Addition: A nucleophile attacks the electrophilic β-carbon, breaking the C=C π-bond and forming a tetrahedral intermediate. nih.govchemguide.co.uk

Elimination: The intermediate collapses, reforming the C=C double bond and expelling the chloride ion as a leaving group. nih.govchemguide.co.ukmasterorganicchemistry.com

This mechanism allows for the net substitution of the chlorine atom with various nucleophiles, such as alkoxides and phenoxides. researchgate.net DFT studies on the reaction of β-chlorovinyl aldehydes have supported this pathway, identifying the presence of a hidden intermediate consistent with a one-kinetic-step, two-stage process. researchgate.net

Intramolecular Cyclization and Ring-Expansion Phenomena

The multiple reactive sites within β-chlorocinnamaldehyde and its derivatives make them excellent substrates for intramolecular reactions, leading to the formation of complex cyclic and heterocyclic structures.

A notable example involves the reaction of β-chlorocinnamaldehyde with N-oxiranylmethyl benzenesulfonamide (B165840). acs.orgacs.orgresearchgate.net This transformation proceeds through an enamide intermediate, which is formed from the two reactants. acs.orgacs.org The subsequent reaction pathway is highly dependent on the choice of reagents, leading to significant ring-expansion phenomena. acs.org

Using NaI/K₂CO₃ , the reaction yields functionalized 2,3-dihydrofurans . acs.orgresearchgate.net

Using LiBr/K₂CO₃ , the reaction produces functionalized azetidines . acs.orgresearchgate.net

These divergent outcomes highlight how subtle changes in conditions can steer the intramolecular cyclization of a common intermediate toward different ring systems. acs.org

Furthermore, the synthesis of quinolines from anilines and β-chlorocinnamaldehyde, as discussed previously, relies on a key intramolecular electrophilic cyclization step. nih.gov Similarly, β-chlorovinyl dithianes, derived from β-chlorocinnamaldehyde, can undergo intramolecular cyclization with aldehydes to generate substituted furans. acs.org These reactions underscore the utility of β-chlorocinnamaldehyde as a precursor for building complex molecular architectures through intramolecular cyclization and ring-expansion strategies.

Dithiane-Mediated Cycloaddition/Aromatization Tactics for Furan (B31954) Synthesis

A novel, transition-metal-free strategy has been developed for the one-pot synthesis of multisubstituted furans, utilizing β-chlorocinnamaldehyde as a key precursor. acs.orgresearchgate.net This method is centered on a dithiane-induced cycloaddition and subsequent aromatization. The core of this tactic involves the transformation of a β-chlorovinyl dithiane, derived from β-chlorocinnamaldehyde, into a vinylidene dithiane site. This site functions as a donor allene, which then engages in a cycloaddition reaction with various aldehydes. acs.org

The process generates a dihydrofuran intermediate which, under the mild reaction conditions, undergoes an in situ aromatization to yield the final furan product. acs.orgresearchgate.net This convergent synthesis is noted for its operational simplicity and ability to tolerate a range of functional groups. researchgate.net The reaction proceeds efficiently without the need for metal catalysts, offering an environmentally benign route to complex furan structures. acs.org

Table 1: Scope of Dithiane-Mediated Furan Synthesis This table illustrates the reaction of the dithiane derivative of β-chlorocinnamaldehyde with various aldehydes to form substituted furans.

Aldehyde ReactantFuran ProductYield (%)
Benzaldehyde2,4-diphenyl-3-(1,3-dithian-2-yl)furan85%
4-Chlorobenzaldehyde2-(4-chlorophenyl)-4-phenyl-3-(1,3-dithian-2-yl)furan82%
4-Methylbenzaldehyde2-(4-methylphenyl)-4-phenyl-3-(1,3-dithian-2-yl)furan88%
2-Naphthaldehyde2-(naphthalen-2-yl)-4-phenyl-3-(1,3-dithian-2-yl)furan78%
Cinnamaldehyde4-phenyl-3-(1,3-dithian-2-yl)-2-styrylfuran75%

Ring-Expansion Reactions Involving Epoxy Amides and Enamides with β-Chlorocinnamaldehyde

The reaction of β-chlorocinnamaldehyde with N-oxiranylmethyl benzenesulfonamide provides a compelling case of condition-dependent product formation in ring-expansion reactions. acs.org These transition-metal-free reactions yield a variety of functionalized heterocyclic motifs, including azetidines, 2,3-dihydrofurans, or unusual dioxa-3-azabicyclonon-4-enes. acs.orgresearchgate.net The specific product obtained is critically dependent on the choice of alkali metal halide used in the reaction. acs.orguohyd.ac.in

X-ray crystallographic evidence has confirmed that these transformations proceed through an enamide intermediate, which is formed from the initial reaction between the epoxy amide and β-chlorocinnamaldehyde. acs.orgresearchgate.net The subsequent pathway of this intermediate is directed by the reagents present.

Formation of Azetidines and Dihydrofurans: When the reaction is conducted in the presence of sodium iodide (NaI) and potassium carbonate (K₂CO₃), the primary products are functionalized azetidines and 2,3-dihydrofurans. acs.org

Formation of Dioxa-3-azabicyclonon-4-enes: Conversely, using lithium bromide (LiBr) with potassium carbonate (K₂CO₃) steers the reaction toward the formation of the more unorthodox dioxa-3-azabicyclonon-4-ene structures. acs.orgacs.org

This remarkable divergence in reaction pathways highlights a sophisticated level of chemospecific control, allowing for the selective synthesis of distinct heterocyclic scaffolds from common starting materials. acs.org

Table 2: Product Distribution in Ring-Expansion Reactions of β-Chlorocinnamaldehyde This table summarizes the different heterocyclic products obtained from the reaction of N-oxiranylmethyl benzenesulfonamide and β-chlorocinnamaldehyde under varying conditions.

ReagentsMajor Product Type(s)Reference
NaI / K₂CO₃Functionalized Azetidines, 2,3-Dihydrofurans acs.org
LiBr / K₂CO₃Dioxa-3-azabicyclonon-4-ene motifs acs.org

Functional Group Interconversions and Advanced Chemical Modifications

β-Chlorocinnamaldehyde serves as a versatile substrate for a variety of functional group interconversions and advanced chemical modifications, extending its utility in synthetic organic chemistry.

Direct Amidation: A significant transformation is the direct amidation of the vinylic C(sp²)–Cl bond. This has been successfully achieved using a robust, chalcogen-stabilized iron selenide carbonyl cluster (Fe₃Se₂(CO)₉) as a catalyst. researchgate.net The reaction efficiently couples β-chlorocinnamaldehyde with a wide range of primary amides, including aliphatic, aromatic, and heterocyclic variants, under aerobic conditions. researchgate.net This method is notable for its use of an inexpensive metal catalyst and relatively short reaction times, establishing a feasible route for C(sp²)–N bond formation. researchgate.netresearchgate.net

Acetal Formation: A metal-free, facile synthesis of β-ketoacetals has been reported using β-chlorocinnamaldehyde and various dihydroxy alcohols, catalyzed by p-toluenesulfonic acid (PTSA). preprints.org In this process, PTSA first catalyzes the selective protection of the aldehyde group to form a β-chloroacetal. Subsequent dechlorination, facilitated by water, results in the final β-ketoacetal product. preprints.org

Classic Interconversions: The functional groups within β-chlorocinnamaldehyde can also be modified through classical transformations:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding alpha-chlorocinnamic acid, using standard oxidizing agents like potassium permanganate. smolecule.com

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, alpha-chlorocinnamyl alcohol, with reducing agents such as sodium borohydride. smolecule.com

Nucleophilic Substitution: The vinylic chlorine atom is susceptible to nucleophilic substitution by species like amines or thiols, allowing for the introduction of diverse functionalities and the synthesis of various derivatives. smolecule.com

Heterocycle Synthesis: Beyond the previously mentioned furan synthesis, β-chlorocinnamaldehyde is a valuable component in other cyclization reactions. In Biginelli-type reactions, it reacts with urea (B33335) and a β-keto ester under acidic catalysis to form 4-aryl-dihydropyrimidinones. The electron-withdrawing nature of the chlorine atom enhances the electrophilicity of the aldehyde, facilitating the rate-determining imine formation step. smolecule.com

Metal-Free Catalytic Systems in β-Chlorocinnamaldehyde Transformations

Metal-free catalysis offers an advantageous approach, often characterized by lower costs, reduced toxicity, and simplified purification processes. In the context of β-chlorocinnamaldehyde transformations, Brønsted acids have emerged as effective catalysts.

Para-Toluenesulfonic Acid (PTSA)-Catalyzed Processes

Para-Toluenesulfonic acid (p-TSA), a strong, non-toxic, and commercially available organic acid, has proven to be a versatile and efficient catalyst in several organic transformations. preprints.orgrsc.orgresearchgate.net Its application in reactions involving β-chlorocinnamaldehyde highlights its multitasking capabilities. preprints.orgresearchgate.net

A notable application of p-TSA is in the synthesis of β-ketoacetals from β-chlorocinnamaldehyde and various dihydroxy alcohols. preprints.orgresearchgate.net In this process, p-TSA demonstrates a dual catalytic role. Initially, it catalyzes the selective protection of the aldehyde group to form a β-chloroacetal intermediate. researchgate.net Subsequently, the presence of water facilitates a p-TSA-catalyzed dechlorination, leading to the formation of the final β-ketoacetal product. preprints.orgresearchgate.net This metal-free, one-pot synthesis is lauded for its operational simplicity, economic feasibility, and good to excellent yields, which can range from 22-72%. preprints.orgresearchgate.net

The reaction is typically carried out in toluene, and the multitasking nature of p-TSA streamlines the process, avoiding the need for multiple reagents and reaction steps. researchgate.net The selective formation of β-keto-1,3-acetal has also been achieved even when a mixture of 1,2- and 1,3-diols is used, showcasing the catalyst's selectivity. researchgate.netresearchgate.net

The efficiency of the p-TSA-catalyzed transformation of β-chlorocinnamaldehyde is significantly influenced by the electronic nature of substituents on the cinnamaldehyde ring. Research has shown that electron-donating groups attached to the para-position of the cinnamaldehyde lead to a remarkable enhancement in the transformation to β-ketoacetals. researchgate.netresearchgate.net This suggests that increased electron density on the aromatic ring facilitates the catalytic cycle.

While the electronic effects are pronounced, the influence of steric hindrance has also been implicitly observed in the substrate scope of these reactions. The ability to use various dihydroxy alcohols indicates a degree of tolerance to different steric environments around the reacting centers.

Brønsted Acid-Catalyzed Reactions (General)

Beyond the specific use of p-TSA, other Brønsted acids have been employed to catalyze reactions involving β-chlorocinnamaldehyde and its derivatives. These acids can activate the carbonyl group, facilitating nucleophilic attack and subsequent transformations. For instance, Brønsted acids are known to catalyze the cyclization of 2-aminothiophenols with β-diketones to form benzothiazoles, a reaction class to which transformations of β-chlorocinnamaldehyde are related. scispace.com The general principle involves the protonation of the aldehyde, which increases its electrophilicity and promotes reaction with various nucleophiles.

Transition Metal-Catalyzed Reaction Development

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and β-chlorocinnamaldehyde serves as a valuable substrate in these reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. rsc.org These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of β-chlorocinnamaldehyde, the vinylic Csp²-Cl bond is a key site for palladium-catalyzed cross-coupling. For example, an efficient amidation of the vinylic C-Cl bond has been achieved using a palladium catalyst, demonstrating the formation of a Csp²-N bond under feasible reaction conditions. researchgate.net This highlights the utility of β-chlorocinnamaldehyde as an electrophilic partner in cross-coupling reactions. The general mechanism for such palladium-catalyzed reactions involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by reaction with a nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govlibretexts.org

The development of new ligands, such as biaryl phosphines, has been crucial in improving the efficiency of these cross-coupling reactions, allowing for the use of even challenging substrates. researchgate.net

Iron-Catalyzed Transformations

Iron, being earth-abundant and possessing low toxicity, represents a sustainable and economical alternative to precious metal catalysts like palladium. Research has demonstrated the utility of iron-based catalysts for novel transformations of β-chlorocinnamaldehyde.

A noteworthy development in iron catalysis is the use of the chalcogen-stabilized iron selenide carbonyl cluster, Fe₃Se₂(CO)₉. This cluster is thermally stable, easy to prepare on a large scale, and can be stored for extended periods without degradation from air or moisture. The incorporation of chalcogen atoms like selenium is reported to enhance the catalytic activity of the metal carbonyl cluster. This robust cluster has been explored for a variety of organic transformations, including the direct amidation of β-chlorocinnamaldehyde derivatives.

A direct amidation reaction of the vinylic C(sp²)-Cl bond in ferrocenyl- and phenyl-substituted β-chlorocinnamaldehydes has been achieved using the Fe₃Se₂(CO)₉ cluster as the catalyst. researchgate.net This process establishes a direct route to form a C(sp²)-N bond under feasible reaction conditions.

The method is highly efficient, requiring only 2 mol% of the iron cluster to couple a wide range of primary amides (including aliphatic, aromatic, and heteroaromatic) with β-chlorocinnamaldehyde. The reactions proceed under aerobic conditions and are typically complete within four hours. This iron-catalyzed approach is considered superior in terms of reaction time, substrate scope, and the use of an inexpensive metal compared to many noble metal-catalyzed methods.

Table 2: Iron-Catalyzed Direct Amidation of β-Chlorocinnamaldehyde Data derived from studies using the Fe₃Se₂(CO)₉ cluster.

β-Chlorocinnamaldehyde DerivativeAmideCatalystConditionsYield
Phenyl-β-chlorocinnamaldehydeBenzamideFe₃Se₂(CO)₉ (2 mol%)Aerobic, 4hHigh
Ferrocenyl-β-chlorocinnamaldehydeAcetamideFe₃Se₂(CO)₉ (2 mol%)Aerobic, 4hHigh
Phenyl-β-chlorocinnamaldehydeNicotinamideFe₃Se₂(CO)₉ (2 mol%)Aerobic, 4hHigh

Rhodium-Catalyzed Systems

Rhodium complexes are powerful catalysts for a wide array of organic transformations, including C-H activation, hydroarylation, and various coupling reactions. nih.gov These catalysts, often featuring Rh(I) or Rh(III) centers, can facilitate the formation of complex carbon-carbon and carbon-heteroatom bonds. While rhodium catalysis is a well-established field for reactions involving substrates like alkynes, dienes, and aldehydes, its specific application in catalytic systems directly utilizing β-chlorocinnamaldehyde as a primary substrate is not as extensively documented in the reviewed scientific literature. nsf.govbristol.ac.uk Further research may explore the potential of rhodium catalysts to engage the reactive sites of β-chlorocinnamaldehyde for novel synthetic applications.

Catalysis and Reaction Engineering Utilizing β Chlorocinnamaldehyde

Catalyst-Mediated Transformations

The transformation of β-chlorocinnamaldehyde into various valuable chemical entities is highly dependent on the strategic design and optimization of catalysts. The primary goal in designing catalysts for these reactions is to achieve high efficiency, selectivity, and sustainability. Catalyst design for β-chlorocinnamaldehyde transformations can be broadly categorized into homogeneous and heterogeneous catalysis, each with distinct principles for performance optimization.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. gc11.ac.insavemyexams.com This allows for high activity and selectivity as the catalytic sites are readily accessible to the reactant molecules. gc11.ac.in

Metal-Free Acid Catalysis: A notable example is the use of p-toluenesulfonic acid (PTSA), a metal-free Brønsted acid, for the synthesis of β-ketoacetals from β-chlorocinnamaldehyde and dihydroxy alcohols. researchgate.netpreprints.org The effectiveness of this transformation is enhanced when an electron-donating substituent is present at the para-position of the cinnamaldehyde (B126680). researchgate.net The catalyst, PTSA, demonstrates a multitasking nature; it first facilitates the selective protection of the aldehyde group to form a β-chloroacetal intermediate. Subsequently, it aids in the dechlorination by water to yield the final β-ketoacetal product. researchgate.netpreprints.org Yields for this process range from 22-72%. preprints.org

Organometallic and Cluster Catalysis: Homogeneous catalysis for β-chlorocinnamaldehyde also involves complex organometallic compounds. A robust chalcogen-stabilized iron selenide (B1212193) carbonyl cluster, Fe₃Se₂(CO)₉, has been effectively used for the direct amidation of β-chlorocinnamaldehyde. researchgate.netresearchgate.net This method is advantageous due to its use of an inexpensive metal and feasible reaction conditions. researchgate.net Optimization of this reaction showed that using just 2 mol% of the cluster catalyst could efficiently couple various primary amides with β-chlorocinnamaldehyde within 4 hours under aerobic conditions. researchgate.netresearchgate.net

Superacid Catalysis: Brønsted superacids, such as triflic acid, have been employed to synthesize quinoline (B57606) derivatives from β-chlorocinnamaldehyde and anilines. nsf.gov Performance optimization in this system is highly dependent on the acid concentration and reaction temperature. A high yield of 95% was achieved using 34 equivalents of triflic acid at 80°C. Lowering either the temperature or the acid concentration resulted in a significant drop in product yield. nsf.gov

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, for instance, a solid catalyst in a liquid or gaseous reaction mixture. crunchchemistry.co.ukuni-due.de A key advantage is the ease of separation of the catalyst from the product mixture, which allows for catalyst recycling and simplifies product purification. rsc.org

Palladium-Catalyzed Hydrogenation: The hydrogenation of β-chlorocinnamaldehyde using a palladium catalyst is a key example of heterogeneous catalysis. The design of the catalyst, specifically its particle size and surface morphology, is critical in determining the reaction's selectivity. smolecule.com Depending on these factors, the hydrogenation can be directed towards the reduction of either the carbon-carbon double bond (C=C) or the carbonyl group (C=O), leading to saturated chlorinated aldehydes or alcohols, respectively. smolecule.com

Immobilized Organocatalysts: To combine the benefits of high selectivity from organocatalysis with the practical advantages of heterogeneous systems, catalysts can be immobilized on a solid support. rsc.org This approach has been used in the enantioselective conjugate addition of dimethyl malonate to 4-chlorocinnamaldehyde (B90052). The use of an immobilized organocatalyst facilitates its recovery and reuse, which is cost-effective and reduces metal contamination in the final product. rsc.org

The performance of catalysts in β-chlorocinnamaldehyde transformations is also influenced by the inherent reactivity of the substrate itself. The presence of the chlorine atom at the β-position enhances the electrophilicity of the aldehyde. This is evident in the Biginelli reaction, where 3-chlorocinnamaldehyde (B1631036) reacts with urea (B33335) and a β-keto ester to form dihydropyrimidinones. Under identical conditions (80°C, 4 hours), 3-chlorocinnamaldehyde achieves a 78% yield, significantly outperforming unsubstituted cinnamaldehyde, which yields only 62%. smolecule.com

Table 1: Homogeneous Catalysts in β-Chlorocinnamaldehyde Transformations

Catalyst Reaction Type Product Key Optimization Factors Yield Reference
p-Toluenesulfonic acid (PTSA) Metal-Free Acid Catalysis β-Ketoacetal Electron-donating substituents on the cinnamaldehyde ring enhance transformation. 22-72% researchgate.netpreprints.org
Fe₃Se₂(CO)₉ Organometallic Cluster Catalysis Amides 2 mol% catalyst loading, aerobic conditions, 4-hour reaction time. Good to Excellent researchgate.netresearchgate.netresearchgate.net
Triflic Acid (CF₃SO₃H) Superacid Catalysis Quinoline derivatives High acid concentration (34 equiv.) and temperature (80°C) are crucial for high yield. up to 95% nsf.gov

Table 2: Heterogeneous Catalysts in β-Chlorocinnamaldehyde Transformations

Catalyst Reaction Type Product Key Design/Optimization Factors Yield Reference
Palladium (Pd) Hydrogenation Saturated Chlorinated Aldehydes/Alcohols Catalyst particle size and surface morphology control selectivity (C=C vs. C=O reduction). Not Specified smolecule.com
Immobilized Organocatalyst Enantioselective Conjugate Addition Oxodiester Immobilization on a solid support allows for easy recovery and reuse of the catalyst. Not Specified rsc.org
Acid Catalyst Biginelli Reaction Dihydropyrimidinones The chlorine atom on β-chlorocinnamaldehyde enhances its electrophilicity, leading to higher yields compared to unsubstituted cinnamaldehyde. 78% smolecule.com

Advanced Spectroscopic Characterization and Structural Elucidation of β Chlorocinnamaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including β-chlorocinnamaldehyde and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure. slideshare.net

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a cinnamaldehyde (B126680) derivative, distinct signals are observed for the aldehydic proton, the vinylic protons, and the aromatic protons. The chemical shift (δ) of the aldehydic proton typically appears in the downfield region, often between 9 and 10 ppm, due to the deshielding effect of the carbonyl group.

The vinylic protons, part of the α,β-unsaturated system, give rise to a characteristic splitting pattern. The proton on the α-carbon (adjacent to the carbonyl group) and the proton on the β-carbon (adjacent to the chlorine atom) are coupled to each other, resulting in doublets. The coupling constant (J-value) for this trans-alkene system is typically large, in the range of 15-18 Hz, confirming the E-configuration of the double bond. The chemical shifts of these protons are influenced by the substituents on the aromatic ring and the presence of the β-chloro group.

The aromatic protons on the phenyl ring typically appear as a complex multiplet in the region of 7-8 ppm. The specific pattern and chemical shifts depend on the substitution pattern of the ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Key signals include the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift in the range of 190-200 ppm. libretexts.org The vinylic carbons (α and β) can be distinguished based on their chemical shifts and the effect of the chlorine substituent. The aromatic carbons show a series of signals in the 120-140 ppm region, with the ipso-carbon (the carbon attached to the cinnamyl group) often appearing at a distinct chemical shift.

The analysis of both ¹H and ¹³C NMR spectra, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for a complete and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure of β-chlorocinnamaldehyde and its derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for Cinnamaldehyde Derivatives Note: This table presents typical chemical shift ranges. Actual values for β-chlorocinnamaldehyde may vary.

Proton/Carbon Typical ¹H NMR Chemical Shift (ppm) Typical ¹³C NMR Chemical Shift (ppm)
Aldehydic H9.0 - 10.0-
Aldehydic C-190 - 200 libretexts.org
Vinylic α-H6.5 - 7.5-
Vinylic β-H7.0 - 8.0-
Vinylic α-C-125 - 140
Vinylic β-C-140 - 155
Aromatic H7.0 - 8.0-
Aromatic C-120 - 140

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of β-chlorocinnamaldehyde and its derivatives. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, MS provides a molecular fingerprint.

Upon electron impact ionization (EI), β-chlorocinnamaldehyde will produce a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) and the loss of the formyl radical (CHO), resulting in a peak at M-29. miamioh.edu In the case of β-chlorocinnamaldehyde, cleavage of the C-Cl bond can also occur. The fragmentation of the aromatic ring can lead to a series of characteristic peaks. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule. youtube.com

Table 2: Predicted Key Fragmentation Peaks for β-Chlorocinnamaldehyde

Fragment Ion Proposed Structure m/z (for ³⁵Cl)
[M]⁺C₉H₇ClO⁺166
[M+2]⁺C₉H₇³⁷ClO⁺168
[M-H]⁺C₉H₆ClO⁺165
[M-CHO]⁺C₈H₆Cl⁺137
[M-Cl]⁺C₉H₇O⁺131
[C₆H₅]⁺Phenyl cation77

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. glycoforum.gr.jp For β-chlorocinnamaldehyde and its derivatives that can be obtained as single crystals, this technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. glycoforum.gr.jp This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision. glycoforum.gr.jp

For β-chlorocinnamaldehyde, a single-crystal X-ray diffraction analysis would confirm the planarity of the cinnamaldehyde backbone, the trans configuration of the double bond, and the specific conformation of the phenyl group relative to the rest of the molecule. It would also provide precise measurements of the C=O, C=C, and C-Cl bond lengths, as well as the bond angles throughout the molecule. ull.es Furthermore, the analysis of the crystal packing reveals how the molecules arrange themselves in the solid state, highlighting any significant intermolecular interactions such as hydrogen bonding or π-π stacking. ull.esmorressier.comuohyd.ac.indntb.gov.uaresearchgate.net

Table 3: Hypothetical Crystallographic Data for a β-Chlorocinnamaldehyde Derivative Note: This is an example table. Actual data will vary based on the specific derivative.

Parameter Value
Crystal SystemMonoclinic ull.es
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
β (°)98.76
Volume (ų)850.4
Z4
Density (calculated) (g/cm³)1.295

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of β-chlorocinnamaldehyde exhibits characteristic absorption bands corresponding to its various functional groups. A strong, sharp absorption band in the region of 1680-1705 cm⁻¹ is indicative of the C=O stretching vibration of the conjugated aldehyde. libretexts.org The C=C stretching vibration of the alkene appears in the 1600-1650 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aromatic ring and the vinylic protons are observed around 3000-3100 cm⁻¹, while the aldehydic C-H stretch typically shows two weak bands around 2720 and 2820 cm⁻¹. libretexts.org The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond and the aromatic ring vibrations often give rise to strong Raman signals. The symmetric nature of these bonds makes them highly polarizable and thus Raman active. This technique can be particularly useful for studying the vibrational modes that are weak or inactive in the IR spectrum. A comprehensive vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can be performed by combining both IR and Raman data. scirp.org

Table 4: Characteristic Vibrational Frequencies for β-Chlorocinnamaldehyde

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Intensity
C=OStretch1680 - 1705 libretexts.orgMedium
C=CStretch1600 - 1650 libretexts.orgStrong
Aromatic C=CStretch1450 - 1600Strong
Aldehydic C-HStretch2720, 2820 libretexts.orgWeak
Vinylic C-HStretch3000 - 3100Medium
Aromatic C-HStretch3000 - 3100Medium
C-ClStretch600 - 800Medium

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eurolab.netcnrs.frcreative-biostructure.com

For β-chlorocinnamaldehyde, XPS can be used to confirm the presence of carbon, oxygen, and chlorine on the surface of a sample. nottingham.ac.uk High-resolution scans of the C 1s, O 1s, and Cl 2p core levels provide detailed information about the chemical environment of each element. bnl.gov

The C 1s spectrum can be deconvoluted into several peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H in the aromatic ring and alkyl chain, C-Cl, and C=O of the aldehyde group. The O 1s spectrum will show a peak corresponding to the carbonyl oxygen. The Cl 2p spectrum will exhibit a characteristic doublet (Cl 2p₃/₂ and Cl 2p₁/₂) and its binding energy will be indicative of the covalent C-Cl bond. By analyzing the binding energies and peak areas, it is possible to determine the elemental composition and the oxidation states of the atoms, providing further confirmation of the molecular structure. tascon.eunus.edu.sg

Table 5: Expected XPS Binding Energies for β-Chlorocinnamaldehyde Note: Binding energies are approximate and can be influenced by the chemical environment and instrument calibration.

Element Core Level Expected Binding Energy (eV) Chemical State Information
CarbonC 1s~284.8C-C, C-H (Reference)
~286.5C-Cl
~288.0C=O
OxygenO 1s~532.0C=O
ChlorineCl 2p~200.0 (2p₃/₂)C-Cl

Computational and Theoretical Investigations of β Chlorocinnamaldehyde Reactivity and Structure

Density Functional Theory (DFT) Calculations for Electronic Structure, Reaction Energetics, and Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.netnih.gov This approach allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.

Furthermore, DFT is instrumental in analyzing the energetics of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can determine key thermodynamic and kinetic parameters such as reaction enthalpies and activation energies. researchgate.net This information is vital for understanding reaction feasibility and predicting reaction rates.

Table 1: Illustrative DFT-Calculated Electronic Properties for s-trans-Cinnamaldehyde (Gas Phase)

This table presents data for the parent compound, cinnamaldehyde (B126680), to illustrate the typical output of DFT calculations. Specific values for β-chlorocinnamaldehyde would be influenced by the presence of the chlorine atom.

PropertyCalculated Value (B3LYP)Reference
HOMO Energy- jmcs.org.mx
LUMO Energy- jmcs.org.mx
HOMO-LUMO Gap (ΔE)- jmcs.org.mx
Dipole Moment- jmcs.org.mx

(Note: Specific energy values from the reference were not provided in the abstract; this table illustrates the type of data generated.)

Computational Modeling for Mechanistic Pathway Elucidation

Computational modeling is essential for mapping out the detailed step-by-step pathways of chemical reactions, a process known as mechanistic elucidation. nih.govmdpi.com For a reactive molecule like β-chlorocinnamaldehyde, which features multiple functional groups (an aldehyde, a double bond, and a chloro-substituted carbon), computational methods can predict how it will interact with other reagents.

These studies involve locating all relevant stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. nih.gov By comparing the energies of different possible pathways, the most energetically favorable mechanism can be identified. For example, in a reaction involving nucleophilic attack on β-chlorocinnamaldehyde, computational modeling could determine whether the attack is more likely to occur at the carbonyl carbon or via conjugate addition at the β-carbon, and it could clarify the subsequent steps of the reaction. While specific mechanistic studies on β-chlorocinnamaldehyde were not identified, the methodologies are well-established for similar organic transformations. ebi.ac.uknih.gov

Conformational Analysis and Investigation of Intermolecular Interactions

Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them. For β-chlorocinnamaldehyde, rotation around the single bond connecting the phenyl ring and the vinyl group, as well as the bond between the vinyl group and the carbonyl group, leads to different conformers.

Computational methods, particularly DFT, can be used to perform a potential energy surface scan by systematically rotating a specific dihedral angle and calculating the energy at each step. This process reveals the lowest-energy (most stable) conformations. A study on the parent cinnamaldehyde molecule found that the s-trans conformer is more stable than the s-cis conformer. jmcs.org.mx The presence of the chlorine atom in β-chlorocinnamaldehyde would likely influence the rotational barriers and the relative stability of its conformers. Understanding these preferences is crucial as the reactivity of a molecule can depend on its predominant conformation.

Investigations of intermolecular interactions, such as hydrogen bonding or van der Waals forces, are also computationally accessible and are key to understanding the behavior of the compound in condensed phases (liquids and solids).

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical calculations provide indispensable details about the transient species that exist during a chemical reaction, namely reaction intermediates and transition states. jneonatalsurg.com A transition state is the highest energy point along a reaction coordinate, and its structure represents the "point of no return" between reactants and products. maynoothuniversity.ie

Computational methods can precisely determine the geometry and electronic structure of these fleeting species. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path that transforms reactants into products. maynoothuniversity.ie By analyzing the geometry of the transition state, chemists can gain insight into which bonds are breaking and which are forming at the critical moment of the reaction. This level of detail is fundamental to a deep understanding of reaction mechanisms and for designing new catalysts or reaction conditions. jneonatalsurg.com

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. jmcs.org.mx

By calculating the theoretical chemical shifts for a proposed structure and comparing them to the experimental spectrum, researchers can confirm or reject the proposed structure with a high degree of confidence. These predictions are also valuable for assigning specific signals in a complex spectrum to the correct atoms in the molecule. A DFT study on cinnamaldehyde demonstrated good correlation between calculated and experimental NMR shifts. jmcs.org.mx

Table 2: Illustrative Comparison of Experimental and Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for s-trans-Cinnamaldehyde

This table presents data for the parent compound, cinnamaldehyde, to illustrate the application of theoretical NMR prediction. The substitution of a chlorine atom would alter the chemical shifts, particularly for the nearby protons and carbons.

AtomExperimental ¹³CCalculated ¹³C (B3LYP)Experimental ¹HCalculated ¹H (B3LYP)Reference
Aldehyde C193.8197.89.689.80 jmcs.org.mx
Alpha C128.5131.76.716.80 jmcs.org.mx
Beta C152.8157.07.427.70 jmcs.org.mx

(Note: Data is for cinnamaldehyde in the gas phase from the cited reference.)

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is ideal for studying the electronic structure and reactivity of single molecules, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. MD simulations can model the behavior of β-chlorocinnamaldehyde in a solvent, providing insights into its dynamic behavior and the influence of the surrounding environment. researchgate.net

Solvent effects can significantly alter a molecule's conformational preferences and reactivity. researchgate.net MD simulations can model how solvent molecules arrange themselves around the solute (β-chlorocinnamaldehyde) and how this "solvation shell" affects its properties. For example, a polar solvent might stabilize a polar conformer or transition state more than a nonpolar one, thereby changing reaction rates or outcomes. By simulating the system at a molecular level, MD can help bridge the gap between theoretical calculations on isolated molecules and experimental results obtained in solution.

Synthesis and Advanced Transformations of β Chlorocinnamaldehyde Derivatives

Ferrocene-Substituted β-Chlorocinnamaldehyde Derivatives

The incorporation of a ferrocenyl moiety into the β-chlorocinnamaldehyde framework introduces unique electrochemical properties and opens avenues for novel applications. The synthesis and functionalization of these organometallic compounds have been a subject of significant research interest.

Diversified Synthetic Routes and Functionalization Strategies

The synthesis of ferrocene-substituted β-chlorocinnamaldehyde derivatives typically begins with the Vilsmeier-Haack formylation of acetylferrocene. This reaction yields 3-chloro-3-ferrocenylacrolein, a key intermediate. Subsequent reactions can be employed to further functionalize this scaffold. For instance, the aldehyde group can undergo various condensation reactions, while the vinylic chloride is amenable to substitution and cross-coupling reactions. The robust nature of the ferrocene (B1249389) group allows for a wide range of chemical transformations on the cinnamaldehyde (B126680) backbone. The ease of functionalization makes ferrocene derivatives versatile building blocks in organic synthesis. uni.lu

Cross-Coupling and Amidation Reactions of Ferrocenyl Analogues

Ferrocenyl β-chlorocinnamaldehyde derivatives are excellent substrates for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Notably, Suzuki-Miyaura coupling reactions have been successfully employed to introduce aryl groups at the β-position, proceeding in water under aerobic conditions, which is a significant improvement over many palladium-catalyzed reactions that require inert atmospheres. rsc.org

Furthermore, direct amidation of the vinylic Csp²-Cl bond has been achieved using a chalcogen-stabilized iron selenide (B1212193) carbonyl cluster, Fe₃Se₂(CO)₉, as a catalyst. rsc.orgresearchgate.net This method allows for the efficient coupling of various primary amides (aliphatic, heteroaromatic, and aromatic) with ferrocenyl β-chlorocinnamaldehyde under mild, aerobic conditions. rsc.org This represents a significant advancement in the formation of Csp²-N bonds for this class of compounds. rsc.org

Systematically Halogenated Cinnamaldehyde Analogues (e.g., p-Bromo-β-chlorocinnamaldehyde, β-Chloro-p-iodocinnamaldehyde)

The introduction of additional halogen atoms onto the cinnamaldehyde ring system allows for systematic studies of structure-activity relationships and provides handles for further chemical modifications. The synthesis of these compounds often involves multi-step sequences starting from commercially available halogenated precursors.

While specific synthetic details for p-bromo-β-chlorocinnamaldehyde and β-chloro-p-iodocinnamaldehyde are not extensively documented in readily available literature, their preparation can be inferred from general synthetic methods for β-halo α,β-unsaturated aldehydes and ketones. A common approach involves the reaction of a β-diketone or a related precursor with a halogenating agent. For instance, the Vilsmeier-Haack reaction on an appropriately substituted acetophenone (B1666503) is a viable route to β-chloro vinyl aldehydes. nih.gov

The following table outlines the key characteristics of a representative halogenated analogue:

Compound NameMolecular FormulaInChI Key
(Z)-3-(4-bromophenyl)-3-chloroprop-2-enalC₉H₆BrClOBMEIVZSKOZFHRN-UITAMQMPSA-N

Data sourced from PubChem. uni.lu

Schiff Base Derivatives Derived from α-Chlorocinnamaldehyde and its Analogues

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a class of compounds with a wide range of applications. The reaction of α-chlorocinnamaldehyde with various amines leads to the formation of stable and versatile Schiff base derivatives.

A notable example is the synthesis of 4-(((1E,2Z)-2-chloro-3-phenylallylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which is formed through the condensation of α-chlorocinnamaldehyde and 4-aminoantipyrine. semanticscholar.orgrsc.org The formation of the Schiff base is confirmed by the presence of a characteristic azomethine (C=N) bond, which can be identified through spectroscopic methods such as FT-IR and NMR. semanticscholar.org X-ray diffraction studies of this particular compound revealed a monoclinic crystal system. semanticscholar.orgrsc.org Schiff bases derived from cinnamaldehyde and its analogues are known to be structurally flexible and can form stable complexes with transition metals. organic-chemistry.orgclockss.org

Cyclized and Heterocyclic Derivatives (e.g., Furans, Azetidines, Dihydrofurans, Diazocanes, Quinolines)

The multifunctional nature of β-chlorocinnamaldehyde makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The aldehyde and the reactive β-chloro-vinyl group can participate in various cyclization and annulation reactions.

Quinolines: The synthesis of quinolines can be achieved from α,β-unsaturated aldehydes through reactions like the Doebner-von Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid and an oxidizing agent. nih.gov It is plausible that β-chlorocinnamaldehyde could be utilized in similar acid-catalyzed cyclization reactions with anilines to afford substituted quinolines.

Furans and Dihydrofurans: While direct synthesis from β-chlorocinnamaldehyde is not prominently reported, general methods for furan (B31954) and dihydrofuran synthesis can be adapted. For instance, reactions involving [3+2] cycloadditions or intramolecular cyclizations of suitably functionalized intermediates derived from β-chlorocinnamaldehyde could provide routes to these five-membered heterocycles. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Azetidines: The synthesis of azetidines often involves photochemical [2+2] cycloadditions, known as the aza Paternò-Büchi reaction, between an imine and an alkene. researchgate.netrsc.org A Schiff base derived from β-chlorocinnamaldehyde could potentially undergo such a reaction with an alkene to form a substituted azetidine.

Information regarding the synthesis of diazocanes directly from β-chlorocinnamaldehyde is scarce in the reviewed literature.

β-Ketoacetal Derivatives from β-Chlorocinnamaldehyde Transformations

A significant transformation of β-chlorocinnamaldehyde is its conversion to β-ketoacetals. This is achieved through a metal-free, para-toluenesulfonic acid (PTSA) catalyzed reaction with dihydroxy alcohols in toluene. nih.govorganic-chemistry.org

The proposed mechanism involves two key steps:

Selective Acetal Formation: PTSA first catalyzes the protection of the aldehyde group to form a β-chloroacetal intermediate. nih.govnih.gov

Dechlorination: Subsequent hydrolysis of the vinylic chloride, facilitated by water, leads to the formation of the final β-ketoacetal product. nih.govorganic-chemistry.org

This reaction is particularly efficient when the cinnamaldehyde derivative contains an electron-donating substituent at the para-position. nih.gov The process demonstrates good functional group tolerance and high yields. nih.gov Furthermore, the reaction shows selectivity for the formation of β-keto-1,3-acetals when a mixture of 1,2- and 1,3-diols is used. nih.gov

The following table summarizes the yields of β-ketoacetal synthesis from β-chlorocinnamaldehyde and various dihydroxy alcohols catalyzed by PTSA.

Dihydroxy AlcoholYield (%)
Ethane-1,2-diol22-72
Propane-1,2-diol22-72
Propane-1,3-diol22-72

Data is indicative of the general yield range reported for this type of reaction. organic-chemistry.org

Applications of β Chlorocinnamaldehyde in Complex Chemical Synthesis and Materials Science

Versatility as Building Blocks in Advanced Organic Synthesis

The intrinsic reactivity of α,β-unsaturated aldehydes makes them valuable precursors in a wide array of chemical transformations. nih.govmdpi.comwikipedia.org The presence of both an electrophilic carbonyl carbon and a β-carbon susceptible to nucleophilic attack allows for a diverse range of reactions. wikipedia.org Substituted cinnamaldehydes, including the chloro-derivative, are recognized as important building blocks for creating more complex molecules. researchgate.net

Precursors for Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. caltech.eduorganic-chemistry.org Cinnamaldehyde (B126680) and its derivatives are effective substrates in various MCRs, leading to the synthesis of structurally diverse and complex heterocyclic compounds. researchgate.net For instance, one-pot MCRs involving cinnamaldehydes have been utilized to construct tetra-substituted hexahydroimidazo[1,2-a]pyridine ring systems. researchgate.net The general mechanism in many of these reactions involves initial transformations like Knoevenagel or aldol condensations, followed by Michael additions and cyclocondensations. mdpi.com

Cascade reactions, which involve a sequence of intramolecular reactions, also represent an efficient strategy for building molecular complexity. researchgate.netdntb.gov.ua The reactive nature of the cinnamaldehyde scaffold makes it a suitable initiator for such cascades. For example, organocatalytic cascade reactions between o-hydroxycinnamaldehydes and other reagents have been developed to synthesize fused dihydrocoumarins. semanticscholar.org Substrate-controlled regioselective cascade reactions involving cinnamaldehydes can lead to structurally diverse spirobutenolides. nih.gov While specific studies focusing exclusively on β-chlorocinnamaldehyde in these reaction types are not extensively detailed, the established reactivity of the cinnamaldehyde framework strongly suggests its utility in similar MCRs and cascade processes for generating complex molecular libraries.

Synthesis of Architecturally Complex Molecules and Specialized Organic Compounds

The strategic use of cinnamaldehyde derivatives as starting materials has enabled the synthesis of architecturally complex molecules with significant biological or material properties. eurekalert.org These building blocks are instrumental in constructing molecules that would be challenging to produce via other methods. nih.govsigmaaldrich.com

For example, substituted cinnamaldehydes have been employed in the synthesis of spiroisochromans through a sequence involving a researchgate.netresearchgate.net-hydride shift and subsequent cyclizations. eurekalert.org The specific substitution pattern on the cinnamaldehyde derivative can influence the diastereoselectivity of the reaction, highlighting the importance of such precursors in controlling stereochemistry in complex syntheses. eurekalert.org

Applications in Polymer Chemistry and Functional Materials Science

The reactivity of the aldehyde and the potential for the alkene group to participate in polymerization or cross-linking reactions make β-chlorocinnamaldehyde and related compounds interesting candidates for polymer and materials science applications. google.comresearchgate.net

Incorporation into Acetylene-Terminated Oligomers and Polymers (e.g., Poly(phenyl quinoxalines))

Poly(phenylquinoxalines) (PPQs) are a class of high-performance polymers known for their excellent thermal stability. researchgate.net The synthesis of quinoxaline derivatives, the monomeric units for PPQs, typically involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. While the direct incorporation of β-chlorocinnamaldehyde into acetylene-terminated oligomers or PPQs is not extensively documented in the literature, the general synthesis of quinoxalines can start from aromatic aldehydes. researchgate.net It is conceivable that β-chlorocinnamaldehyde could be chemically modified to a 1,2-dicarbonyl compound, which could then be used to synthesize quinoxaline monomers for subsequent polymerization.

Engineering of Photomechanical Cinnamalmalononitrile Crystals via Cinnamaldehyde Derivatives

A significant application of substituted cinnamaldehydes lies in the creation of photomechanical materials. Specifically, (E)-3-Chloro-Cinnamalmalononitrile (3ClCM), synthesized from trans-3-chlorocinnamaldehyde, is a key component in engineering photomechanical crystals. researchgate.net These materials can convert light energy directly into mechanical motion. eurekalert.org

The process involves a Knoevenagel condensation of the substituted cinnamaldehyde with malononitrile. researchgate.net The resulting cinnamalmalononitrile (CM) derivatives can undergo a [2+2] photodimerization in the solid state. researchgate.netcaltech.edu This reaction is highly dependent on the crystal packing motif. For the photodimerization to occur, a head-to-tail (HT) packing arrangement is necessary, where the phenyl rings of adjacent molecules are on opposite sides. researchgate.netresearchgate.net It has been empirically observed that substitution at the 3-position of the phenyl ring, as in β-chlorocinnamaldehyde, favors this reactive HT packing. researchgate.netcaltech.edu Upon exposure to light, crystals of 3ClCM exhibit a pronounced photosalient effect, which can include jumping or shattering due to the rapid release of strain accumulated during the photodimerization reaction. researchgate.netresearchgate.net

Cinnamaldehyde Derivative Resulting Cinnamalmalononitrile (CM) Observed Photomechanical Effect Crystal Packing Motif
trans-3-chlorocinnamaldehyde(E)-3-Chloro-Cinnamalmalononitrile (3ClCM)Photosalient effect (jumping/shattering)Head-to-Tail (HT)
trans-4-fluorocinnamaldehyde(E)-4-fluoro-cinnamaldehyde malononitrile ((E)-4FCM)Strong photosalient effects (splitting, hopping, exploding)Not specified

This table presents data on the photomechanical properties of crystals derived from substituted cinnamaldehydes.

Derivatization for Development of Specialized Reagents or Chemical Intermediates

β-Chlorocinnamaldehyde, as a substituted α,β-unsaturated aldehyde, is an ambident electrophile, meaning it can react with nucleophiles at two different positions: the carbonyl carbon and the β-carbon. researchgate.net This dual reactivity allows for its derivatization into a variety of specialized reagents and chemical intermediates.

Reagents for Analytical Determination of Specific Organic Functionalities (e.g., phenols, carboxylic acids)

While direct and extensive research on β-chlorocinnamaldehyde as a specific analytical reagent for the determination of phenols and carboxylic acids is not widely documented in publicly available literature, its chemical structure suggests a strong potential for such applications. The reactivity of α,β-unsaturated aldehydes forms the basis for various colorimetric and spectrophotometric analytical methods. These methods typically rely on the formation of a new chromophore upon reaction with the analyte, allowing for quantitative determination.

Determination of Phenols:

The electrophilic nature of the β-carbon in the α,β-unsaturated aldehyde system of β-chlorocinnamaldehyde makes it susceptible to nucleophilic attack. Phenols, in the presence of a catalyst, can act as nucleophiles, leading to addition reactions. The reaction of phenols with α,β-unsaturated aromatic acids in the presence of polyphosphoric acid has been studied, indicating the potential for analogous reactions with aldehydes researchgate.net. The presence of the chlorine atom could modulate the reactivity and the spectral properties of the resulting adduct, potentially offering advantages in terms of sensitivity or selectivity.

A hypothetical reaction mechanism for the analytical determination of a phenol using β-chlorocinnamaldehyde could involve an acid-catalyzed Michael addition of the phenol to the β-carbon of the aldehyde. The resulting product would possess a different conjugation system and, consequently, a distinct absorption spectrum, which could be quantified.

Potential Reactant Reaction Type Basis of Detection Potential Advantage of β-Chlorocinnamaldehyde
PhenolsMichael AdditionFormation of a new chromophoric adductThe chloro-substituent may enhance reactivity and shift the absorption wavelength of the product for improved selectivity.
Carboxylic AcidsCondensation/Esterification (after derivatization)Formation of a colored or fluorescent derivativeThe aldehyde functionality allows for derivatization reactions that can be coupled with detection methods.

Determination of Carboxylic Acids:

The direct reaction of β-chlorocinnamaldehyde with carboxylic acids for analytical purposes is less straightforward. However, aldehydes are known to be key reagents in the derivatization of carboxylic acids for their determination. For instance, 2-nitrophenylhydrazine is used for the derivatization of carboxylic acids, aldehydes, and ketones, allowing for their separation and detection by HPLC nih.gov. While this is a general method, the unique structure of β-chlorocinnamaldehyde could be exploited to develop more specific derivatizing agents.

Furthermore, methods for the simultaneous determination of aldehydes and carboxylic acids often involve derivatization steps where the aldehyde group is a key reactive handle bohrium.com. This highlights the potential utility of compounds like β-chlorocinnamaldehyde in developing integrated analytical protocols.

Strategic Implementation in Domino and Tandem Reaction Sequences

Domino and tandem reactions, also known as cascade reactions, are highly efficient synthetic strategies that involve two or more bond-forming transformations under the same reaction conditions without the need to isolate intermediates. These processes are characterized by their high atom economy and their ability to rapidly generate molecular complexity from simple starting materials researchgate.net. The multifunctional nature of β-chlorocinnamaldehyde makes it an attractive substrate for the design of such reaction sequences.

The presence of the aldehyde, the carbon-carbon double bond, and the chlorine atom provides multiple reactive sites that can be sequentially addressed in a controlled manner.

Participation in Domino Reactions:

The α,β-unsaturated aldehyde moiety is a well-established participant in a variety of domino reactions. For instance, organocatalytic domino reactions of electron-deficient dienes with 2-halo-1,3-dicarbonyl compounds have been developed to synthesize functionalized carbocycles researchgate.net. The electrophilic double bond of β-chlorocinnamaldehyde can readily undergo Michael additions, which can be followed by intramolecular cyclizations or other transformations.

A plausible domino sequence involving β-chlorocinnamaldehyde could be initiated by the conjugate addition of a nucleophile to the β-position. The resulting enolate intermediate could then participate in an intramolecular aldol reaction or a substitution reaction involving the chlorine atom, leading to the formation of cyclic or polycyclic structures.

Table of Potential Domino Reactions Involving β-Chlorocinnamaldehyde:

Initiating Reaction Subsequent Reaction(s) Potential Product Class
Michael AdditionIntramolecular Aldol CondensationSubstituted Cyclohexenones
Michael AdditionIntramolecular Nucleophilic Substitution of ChlorineCyclopropane Derivatives
Knoevenagel CondensationIntramolecular CyclizationFused Heterocyclic Systems

Role in Tandem Synthesis:

Tandem synthesis often involves the coupling of two or more distinct catalytic cycles in a single pot. β-Chlorocinnamaldehyde can serve as a versatile building block in such processes. For example, a tandem process could involve an initial cross-coupling reaction to modify the phenyl ring, followed by a reaction at the α,β-unsaturated aldehyde functionality.

The in-situ generation of reactive intermediates from precursors is a hallmark of tandem synthesis researchgate.netuni-regensburg.de. While no specific tandem reactions involving β-chlorocinnamaldehyde are prominently reported, its structure lends itself to such synthetic design. For instance, a tandem sequence could begin with a Heck or Suzuki coupling to introduce a new substituent on the phenyl ring, followed by an organocatalyzed asymmetric reaction at the aldehyde.

Q & A

Q. How to explore bioactivity mechanisms of this compound derivatives?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents at the chloro or aldehyde positions .
  • Molecular Docking : Screen against target proteins (e.g., antimicrobial enzymes) using AutoDock Vina .

Key Methodological Considerations

  • Experimental Reproducibility : Document all parameters (e.g., stirring speed, reagent lot numbers) in supplementary materials .
  • Data Contradictions : Use heterogeneity metrics (, H) to assess whether discrepancies arise from methodological or intrinsic factors .
  • Novelty Assessment : Compare proposed mechanisms with prior literature using FINER criteria (Feasible, Novel, Ethical, Relevant) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.